{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE
Description
“{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methoxybenzoate” is a synthetic ester-carbamate hybrid compound characterized by a 4-methoxybenzoate backbone linked to a [(2-methylphenyl)methyl]carbamoyl group via a methylene bridge. Its synthesis typically involves coupling 4-methoxybenzoic acid derivatives with carbamoyl chloride intermediates under mild alkaline conditions .
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-5-3-4-6-15(13)11-19-17(20)12-23-18(21)14-7-9-16(22-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOYDVVJHUTZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE typically involves the reaction of 2-methylbenzylamine with methyl 4-methoxybenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Substitution: The methoxy group on the benzoate moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-methylbenzaldehyde or 2-methylbenzoic acid.
Reduction: Formation of 2-methylbenzylamine.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, such as Methyl 4-(2-{2-[(4-methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate (). Below is a detailed comparison:
Structural Differences
Physicochemical Properties
Critical Insights from Comparative Data
- Electronic Effects : The carbamoyl group’s electron-withdrawing nature enhances electrophilicity, favoring nucleophilic enzyme interactions, whereas the carbamothioyl group in may act as a metal chelator .
- Synthetic Complexity : The target compound’s synthesis avoids unstable intermediates like hydrazine derivatives, improving scalability compared to ’s route.
Biological Activity
{[(2-Methylphenyl)Methyl]Carbamoyl}Methyl 4-Methoxybenzoate is a synthetic compound that has recently attracted attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H17N1O3
- Molecular Weight : 273.31 g/mol
The compound consists of a carbamate functional group linked to a methyl 4-methoxybenzoate moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction. It appears to modulate key signaling pathways involved in cell survival and death, particularly by affecting the PI3K/Akt pathway.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in TNF-alpha production |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
In vitro studies by Johnson et al. (2024) assessed the anticancer activity of the compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM, indicating significant anticancer potential through apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
